2-Cyclopenten-1-one
Overview
Description
2-Cyclopenten-1-one is an organic compound with the chemical formula C₅H₆O It is a colorless liquid that contains two functional groups: a ketone and an alkeneIt is used in various chemical reactions due to its electrophilic nature and ability to participate in conjugate addition reactions .
Mechanism of Action
Target of Action
2-Cyclopenten-1-one is a versatile electrophile . It primarily targets a variety of nucleophiles, including organocopper nucleophiles . These nucleophiles play a crucial role in various addition reactions .
Mode of Action
As an enone, this compound undergoes the typical reactions of α-β unsaturated ketones . This includes nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Biochemical Pathways
The compound’s interaction with its targets leads to a series of biochemical reactions. These include conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations . Each of these reactions can have downstream effects, influencing various biochemical pathways.
Pharmacokinetics
It is a liquid at room temperature , and its solubility in water is very low . These properties could affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the formation of new compounds through the aforementioned reactions . These new compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Biochemical Analysis
Biochemical Properties
It is known to undergo typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction .
Molecular Mechanism
2-Cyclopenten-1-one functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one can be synthesized through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters to produce this compound.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form this compound.
Nazarov cyclization reaction: This method uses divinyl ketones to produce this compound.
Saegusa–Ito oxidation: This method involves the oxidation of cyclopentanones to form this compound.
Ring-closing metathesis: This method uses the corresponding dienes to produce this compound.
Oxidation of cyclic allylic alcohols: This method involves the oxidation of cyclic allylic alcohols to form this compound.
Pauson–Khand reaction: This method uses alkenes, alkynes, and carbon monoxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials, cost, and desired yield.
Chemical Reactions Analysis
2-Cyclopenten-1-one undergoes various types of chemical reactions:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone.
Michael Reaction: This reaction involves the addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone.
Diels-Alder Cycloadditions: This reaction involves the addition of dienes to the α,β-unsaturated ketone to form cyclohexene derivatives.
Phosphoniosilylations: This reaction involves the addition of phosphoniosilyl groups to the α,β-unsaturated ketone.
Scientific Research Applications
2-Cyclopenten-1-one has various scientific research applications:
Chemistry: It is used as a versatile electrophile in organic synthesis, participating in various addition reactions.
Biology: It is used in the study of biological pathways and enzyme mechanisms due to its reactive nature.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
2-Cyclopenten-1-one can be compared with other similar compounds such as:
Cyclopropenone: A smaller ring structure with similar reactivity.
Cyclobutenone: A four-membered ring structure with similar reactivity.
Cyclohexenone: A six-membered ring structure with similar reactivity.
Cycloheptenone: A seven-membered ring structure with similar reactivity.
This compound is unique due to its five-membered ring structure, which provides a balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
cyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKFMUIJRXWWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Record name | cyclopentenone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cyclopentenone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870802 | |
Record name | Cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Cyclopenten-1-one | |
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CAS No. |
930-30-3, 28982-58-3 | |
Record name | 2-Cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |
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Record name | Cyclopentenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentenone | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentenone | |
Source | DTP/NCI | |
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Record name | Cyclopent-2-en-1-one | |
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Record name | Cyclopenten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |
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Record name | 2-CYCLOPENTENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Cyclopenten-1-one?
A1: this compound has the molecular formula C5H6O and a molecular weight of 82.10 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: this compound has been characterized using a variety of spectroscopic techniques, including infrared (IR) spectroscopy, Raman spectroscopy, gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , , ]
Q3: What information can be obtained from the infrared and Raman spectra of this compound?
A3: The infrared and Raman spectra of this compound provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine the conformational preferences of the molecule. []
Q4: What is the role of this compound in the Baylis-Hillman reaction?
A4: this compound acts as an activated alkene in the Baylis-Hillman reaction. It reacts with aldehydes in the presence of a nucleophilic catalyst to form α-hydroxymethylated products. The reaction rate and stereoselectivity are influenced by factors like Lewis base, solvent, and substituents on both reactants. [, ]
Q5: Can you describe a synthetic application of this compound as a starting material?
A5: this compound can be used as a starting material for the synthesis of various compounds, including prostaglandin intermediates. One example is the synthesis of 2-(6-carbomethoxyhexyl)-4(R)-hydroxy-2-cyclopenten-1-one, which involves a multi-step process using methyl oleate and 2,3-O-isopropylidene-D-glyceraldehyde. [, ]
Q6: How do substituents on this compound influence its reactivity in Michael-type additions?
A6: The presence of methyl groups on the double bond of this compound hinders the rate of Michael-type additions, such as with benzenethiol. Additionally, the stereoselectivity of the reaction is also affected, with 2-methyl-2-cyclopenten-1-one showing a preference for anti addition, yielding the cis adduct initially, which then slowly equilibrates to favor the more stable trans adduct over time. []
Q7: What is the reported anti-inflammatory activity of this compound and its mechanism?
A7: this compound exhibits anti-inflammatory properties in vivo, specifically in a rat paw carrageenin edema model. Its mechanism is linked to the activation of heat shock factor 1 (HSF1), which leads to the expression of heat shock protein 72 (hsp72), a protein known for its cytoprotective role against inflammation. [, ]
Q8: What are the potential applications of this compound derivatives in treating inflammatory diseases?
A8: The demonstrated ability of this compound and its derivatives to activate HSF1 and induce hsp72 expression in vivo suggests their potential as a novel therapeutic approach for inflammatory diseases. [, ]
Q9: How is this compound and its derivatives analyzed in complex mixtures?
A9: Analytical techniques like GC-MS and HPLC are employed for the analysis of this compound and its derivatives in complex mixtures like beechwood creosote and cigarette smoke. These methods allow for the separation and identification of individual components. [, ]
Q10: How can the progress of reactions involving this compound be monitored?
A10: Micellar electrokinetic chromatography (MEKC) coupled with UV detection provides a fast and efficient method for monitoring the reactants, catalysts, and product formation in reactions like the Baylis-Hillman reaction involving this compound. This approach enables the determination of reaction kinetics and catalyst comparisons. []
Q11: Are there alternative compounds with similar cooling properties to this compound derivatives?
A11: While (-)-menthol remains a widely used cooling agent, this compound derivatives, particularly those containing a furanone ring, present a promising alternative with potentially higher cooling potency and distinct sensory profiles. Further research is necessary to explore their suitability as replacements for traditional cooling agents. []
Q12: What computational chemistry tools are valuable in studying this compound?
A12: Density Functional Theory (DFT) calculations are essential for predicting various properties of this compound, such as vibrational frequencies for spectroscopic analysis, conformational energies, and building two-dimensional potential energy surfaces (PES) to understand its conformational dynamics. []
Q13: What are some significant discoveries related to this compound in food chemistry?
A13: The identification of 3-methyl- and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one as potent cooling compounds in roasted dark malt marked a significant milestone. These discoveries opened up new avenues for understanding the molecular basis of cooling sensations and developing novel cooling agents for the food industry. []
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